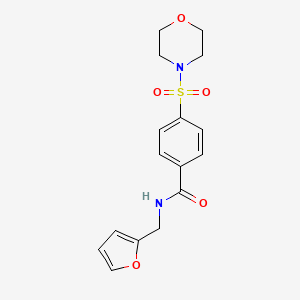

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that features a furan ring, a morpholine ring, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzenesulfonyl chloride with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate product with morpholine in the presence of a suitable solvent like dichloromethane and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) are typical.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

Biological Studies: It can be used in studies to understand its interaction with biological targets.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the sulfonyl group could form hydrogen bonds with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethyl)-4-(piperidin-4-ylsulfonyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

N-(furan-2-ylmethyl)-4-(pyrrolidin-4-ylsulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholine ring, which can influence its solubility, stability, and biological activity compared to its analogs.

Activité Biologique

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a furan ring, a morpholine ring, and a sulfonamide moiety. This article delves into its biological activity, synthesis methods, potential applications, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18N2O5S |

| Molar Mass | 350.39 g/mol |

| CAS Number | 303125-49-7 |

The compound’s structure suggests potential interactions with biological targets due to the functional groups present. The morpholine ring can enhance solubility and stability, which are critical for biological activity.

The mechanism of action for this compound is likely multifaceted. The furan moiety may participate in π–π stacking interactions with aromatic residues in target proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity. Such interactions are crucial for modulating enzyme activity or receptor function.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against solid tumors . This suggests that further exploration could reveal its utility in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it may act as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy due to its role in regulating gene expression and cell cycle progression . Understanding its selectivity towards different HDAC isoforms could provide insights into its therapeutic potential.

Research Findings and Case Studies

- Antitumor Efficacy : A study examining similar benzamide derivatives reported that certain compounds exhibited potent antitumor activity with IC50 values as low as 1.30 µM against HepG2 cells . This indicates that structural analogs of this compound may also possess significant antitumor properties.

- Combination Therapy : Research has suggested that combining this compound with other chemotherapeutic agents could enhance overall efficacy. For instance, co-administration with taxol improved anticancer activity in preclinical models .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by this compound revealed that it promotes apoptosis and induces cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-(piperidin-4-ylsulfonyl)benzamide | Piperidine ring instead of morpholine | Moderate anticancer activity |

| N-(furan-2-ylmethyl)-4-(pyrrolidin-4-ylsulfonyl)benzamide | Pyrrolidine ring; similar structural motifs | Potentially lower activity |

This comparison illustrates that while structural modifications can influence biological activity, the presence of specific functional groups remains critical for efficacy.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVRLCLCRLUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.